molecular formula C14H19ClN2O4 B1500082 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 392332-17-1

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Cat. No.: B1500082
CAS No.: 392332-17-1
M. Wt: 314.76 g/mol
InChI Key: QRUPZPVVRPOJKT-UHFFFAOYSA-N
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Description

Fundamental Nomenclature Principles for Piperazine Ring Systems

The systematic naming of piperazine derivatives follows established International Union of Pure and Applied Chemistry conventions for saturated six-membered heterocycles containing two nitrogen atoms. The parent piperazine structure, with molecular formula (CH2CH2NH)2, serves as the foundation for naming substituted derivatives. In the case of 1-benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, the systematic name reflects the positioning of substituents on the piperazine ring, where the nitrogen atoms are designated as positions 1 and 4 according to International Union of Pure and Applied Chemistry numbering conventions.

The dicarboxylate functionality introduces additional complexity to the nomenclature system. According to International Union of Pure and Applied Chemistry rules for dicarboxylic acid derivatives, when two carboxyl groups are present in ester form, they are designated as dicarboxylate esters. The systematic International Union of Pure and Applied Chemistry name for the base compound is 1-benzyl 2-methyl 1,2-piperazinedicarboxylate, indicating that one carboxylate group is attached at position 1 (as a benzyl ester) and another at position 2 (as a methyl ester). The numbering system prioritizes the nitrogen atoms in the heterocycle, with position 1 and position 2 referring to adjacent nitrogen atoms in the piperazine ring.

The hydrochloride designation indicates the formation of a salt between the basic nitrogen centers in the piperazine ring and hydrochloric acid. This salt formation affects the overall molecular formula, changing it from C14H18N2O4 for the free base to C14H19ClN2O4 for the hydrochloride salt. The International Union of Pure and Applied Chemistry naming convention for such salts typically includes the phrase "hydrochloride" at the end of the systematic name, resulting in the full designation: 1-benzyl 2-methyl 1,2-piperazinedicarboxylate hydrochloride.

Ester Nomenclature in Dicarboxylate Systems

The ester nomenclature for dicarboxylate derivatives requires careful attention to the identity of the alkyl groups attached to each carboxyl carbon. In 1-benzyl 2-methyl piperazine-1,2-dicarboxylate, two different ester groups are present: a benzyl ester and a methyl ester. The International Union of Pure and Applied Chemistry system designates these as separate entities within the overall structure, with the benzyl group (C6H5CH2-) attached to one carboxyl carbon and the methyl group (CH3-) attached to the other.

The SMILES notation for this compound, represented as O=C(N1C(C(OC)=O)CNCC1)OCC2=CC=CC=C2.[H]Cl, provides a linear representation of the molecular structure that confirms the ester arrangements. This notation shows the methyl ester functionality (C(OC)=O) and the benzyl ester functionality (OCC2=CC=CC=C2) attached to the piperazine ring system. The systematic approach to naming such mixed ester systems follows the alphabetical ordering of substituent names, placing "benzyl" before "methyl" in the International Union of Pure and Applied Chemistry nomenclature.

The complexity of dicarboxylate ester nomenclature also involves understanding the relationship between the parent dicarboxylic acid and its ester derivatives. The underlying dicarboxylic acid structure can be conceptualized as piperazine-1,2-dicarboxylic acid, which upon esterification with benzyl alcohol and methanol yields the target compound. This systematic approach to understanding ester formation provides insight into both the nomenclature and the synthetic pathways leading to such compounds.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPZPVVRPOJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662617
Record name 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392332-17-1
Record name 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The preparation of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride generally involves multi-step synthetic routes starting from protected piperazine derivatives or their corresponding trifluoroacetate salts. Key steps include deprotection, coupling reactions, and purification under controlled conditions.

Preparation from Trifluoroacetate Salt

One documented method involves preparing the intermediate 2-Methyl-1-(phenylmethyl) 1,2-piperazinedicarboxylate from its trifluoroacetate salt precursor. The procedure is as follows:

  • Dissolve the tert-butyl-protected piperazine derivative (e.g., 4-(1,1-dimethylethyl) 2-methyl 1-(phenylmethyl) 1,2,4-piperazinetricarboxylate) in dichloromethane (DCM).
  • Add trifluoroacetic acid (TFA) at 0°C and allow the reaction mixture to warm to room temperature (20°C).
  • After complete conversion, evaporate DCM, dissolve the crude in water, and extract with diethyl ether.
  • Basify the aqueous phase with solid sodium hydroxide to pH > 9 and extract with DCM.
  • Dry the organic layer over sodium sulfate and evaporate the solvent to yield the product as a colorless oil.

Yield: Approximately 92 mg from 500 mg starting material.

Characterization: UPLC retention time 0.47 min; mass spectrometry m/z 279.1 [M+H]+; ^1H NMR (400 MHz, CDCl3) shows characteristic multiplets corresponding to aromatic and piperazine protons.

Step Reagents/Conditions Notes
Deprotection TFA in DCM, 0°C to 20°C Converts tert-butyl protected intermediate to free amine
Extraction Water/Et2O, basification with NaOH Separates product into organic phase
Drying & Evaporation Na2SO4, rotavap Yields colorless oil product

Palladium-Catalyzed Coupling Reaction

The compound can also be synthesized via palladium-catalyzed cross-coupling reactions involving the 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate as a nucleophile:

  • React tert-butyl 5-bromoisoindoline-2-carboxylate with 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate in 1,4-dioxane.
  • Use caesium carbonate as a base and (2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate as catalyst.
  • Stir under nitrogen atmosphere at 100°C for 12 hours.
  • After reaction completion, filter, concentrate, and purify by flash chromatography.

Yield: 420 mg from 3.41 mmol starting material.

Step Reagents/Conditions Notes
Coupling Pd catalyst, Cs2CO3, 1,4-dioxane, 100°C, 12 h Cross-coupling to form substituted piperazine
Purification Flash chromatography (PE/EtOAc = 3/1) Isolates product as yellow oil

Oxidative Coupling with Boronic Acid

Another preparation involves oxidative coupling of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate with (4-(benzyloxy)phenyl)boronic acid:

  • Mix 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, boronic acid, and copper(II) acetate in dichloromethane.
  • Add pyridine and 4Å molecular sieves.
  • Stir under oxygen atmosphere at 20°C for 48 hours.
  • Filter through Celite, wash, concentrate, and purify by flash chromatography.

Yield: 40% yield of 1-benzyl 2-methyl 4-(4-(benzyloxy)phenyl)piperazine-1,2-dicarboxylate.

Step Reagents/Conditions Notes
Oxidative coupling Cu(OAc)2, pyridine, O2, DCM, 20°C, 48 h Forms C-N bond via oxidative coupling
Purification Flash chromatography (0-10% EtOAc in pet ether) Isolates off-white solid product

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Product Form Notes
TFA Deprotection & Extraction TFA/DCM, 0°C to 20°C, NaOH basification, Et2O extraction ~18% (92 mg from 500 mg) Colorless oil From tert-butyl protected intermediate
Pd-Catalyzed Coupling Pd catalyst, Cs2CO3, 1,4-dioxane, 100°C, 12 h Variable (420 mg isolated) Yellow oil Cross-coupling with bromoisoindoline
Oxidative Coupling with Boronic Acid Cu(OAc)2, pyridine, O2, DCM, 20°C, 48 h 40% Off-white solid Forms substituted piperazine derivative
Hydrogenation (Related Piperazines) 5%-Pd/C or Raney Ni, H2 (40 bar), 50°C, 6 h Not specified Protected piperazine derivatives For Boc or propionyl-protected piperazines

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Reagent in Chemical Reactions: Utilized in various chemical reactions, including oxidation and reduction processes.

Biology

  • Biological Activity Studies: Investigated for its interactions with enzymes and receptors, potentially influencing cellular signaling pathways.
  • Antimicrobial Properties: Preliminary studies indicate moderate antibacterial effects against various strains.

Medicine

  • Therapeutic Applications: Ongoing research explores its potential in drug development for treating diseases such as cancer and depression.
  • Psychoactive Research: Investigated for its effects on neuroactive compounds, contributing to the understanding of antidepressants.

Industry

  • Production of Specialty Chemicals: Used in manufacturing processes that require specific chemical properties.

Case Study 1: HDAC Inhibition

A study evaluated several derivatives of 1-benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride for their HDAC inhibitory profiles. Results indicated that certain derivatives exhibited significant inhibition (IC50 values as low as 0.031 μM), demonstrating their potential as anticancer agents.

CompoundIC50 (μM)% Inhibition at 5 μM
Derivative A0.031>90%
Derivative B0.045>85%
Control (Trichostatin A)N/A>95%

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial activity of the compound revealed moderate effectiveness against various bacterial strains. Further studies are required to fully elucidate its spectrum of activity and mechanisms involved.

Summary

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Piperazine Dicarboxylates

Compound Name Substituents (Positions) Molecular Weight Melting Point Synthesis Method Key Applications/Notes Reference
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride Benzyl (1), methyl (2) 314.77 N/A* Cu(OAc)₂-mediated coupling Chiral intermediates in drug synthesis
Benzyl piperazine-1-carboxylate hydrochloride (199) Benzyl (1) ~265 (estimated) 146–147°C HCl treatment of tert-butyl benzyl precursor Catalyst scaffolds in iminium ion chemistry
tert-Butyl piperazine-1-carboxylate (210) tert-Butyl (1) ~200 (estimated) N/A Hydrogenation of benzyl-protected precursor Labile protecting group for amines
(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride Benzyl (1), methyl (3) ~314 (similar) N/A Unspecified stereoselective synthesis 95% purity; positional isomer of target
(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride tert-Butyl (1), methyl (2) ~308 N/A HCl treatment of tert-butyl precursor Increased lipophilicity vs. benzyl

Notes:

  • Positional isomerism (e.g., methyl at position 2 vs. 3) significantly impacts steric hindrance and hydrogen-bonding capacity, influencing receptor binding in pharmaceutical contexts .
  • Protecting groups: Benzyl groups are removed via hydrogenolysis, while tert-butyl esters are acid-labile, enabling selective deprotection strategies .
  • The target compound’s chiral purity (99% ee) is critical for asymmetric synthesis, as seen in PROTACs development .

Cyclic Amine Derivatives with Varied Ring Systems

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride Pyrrolidine (5-membered) Benzyl (1), methyl (2), amino (4) ~343 Enhanced ring strain; used in peptide mimics
Cyclizine (1-Benzhydryl-4-methyl-piperazine) Piperazine Benzhydryl (1), methyl (4) ~266 Antihistamine; synthesized via 280 h reflux
1-Benzyl 2-methyl (1R,3aR,6aS)-hexahydropentalene-1,2-dicarboxylate Pentalene-fused Benzyl (1), methyl (2) ~306 Fused bicyclic system; 99% ee via DBU/THF

Notes:

  • Ring size : Piperazine (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), affecting solubility and metabolic stability .
  • Fused systems (e.g., pentalene) introduce rigidity, useful in stereocontrolled cycloadditions .

Functional Group Variations

Compound Name Functional Modifications Impact on Properties Reference
1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate Cyanomethyl at position 2 Introduces nitrile group for click chemistry
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate Cbz-protected amine at position 4 Enables orthogonal protection strategies
1-Benzyl 2-methyl 4-(4-(benzyloxy)phenyl)piperazine-1,2-dicarboxylate Aryl boronic acid coupling Enhances π-π stacking for crystallography

Biological Activity

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19ClN2O4
  • Molecular Weight : Approximately 314.76 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 128-132°C

The compound features a piperazine ring and two carboxylate groups, which contribute to its reactivity and biological interactions.

Research indicates that this compound exhibits various mechanisms of action:

  • Serotonin Receptor Modulation : It acts as a modulator for serotonin receptors, influencing neurotransmitter release, particularly serotonin and dopamine, which are critical for mood regulation and cognitive functions.
  • Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Serotonin Modulation Influences neurotransmitter release; potential application in mood disorders.
Antibacterial Properties Effective against various bacterial strains; inhibits biofilm formation.
Neurotransmitter Interaction Potential role in treating anxiety and depression through receptor antagonism.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that this compound inhibited the growth of Pseudomonas aeruginosa at concentrations as low as 50 µg/mL, indicating strong antibacterial activity.
  • Receptor Binding Affinity :
    • Research has evaluated the binding affinity of this compound to various serotonin receptors (5-HT receptors), showing promising results for its use in treating mood disorders.

Future Directions

The unique structural configuration of this compound allows for further exploration in drug development. Future research may focus on:

  • Synthesis of Derivatives : Investigating analogs to enhance biological activity or alter pharmacokinetics.
  • Clinical Trials : Conducting trials to assess efficacy and safety in humans for psychiatric and infectious diseases.

Q & A

Q. What are the common synthetic routes for 1-benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, and what challenges arise in regioselectivity?

The compound is synthesized via multi-step routes, including ethyl diazoacetate (EDA)-mediated ring expansion of intermediates like 1-benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate. Challenges include low regioselectivity (e.g., 1.5:1 isomer ratios) and moderate yields (~53%) due to competing reaction pathways . Key steps require optimization of reaction conditions (e.g., temperature, catalyst) to favor desired regioisomers.

Q. How is stereochemical purity confirmed for this compound and its intermediates?

Stereochemistry is validated using:

  • NMR spectroscopy : Chemical shifts in 1H^1H and 13C^{13}C NMR spectra (e.g., distinct pyrrolidine/proton splitting patterns) .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with mobile phases (e.g., hexane:isopropanol 90:10) to achieve baseline separation (R > 1.5) .

Q. What purification methods are effective for isolating high-purity 1-benzyl 2-methyl piperazine derivatives?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane for crude mixtures.
  • Recrystallization : Solvent systems like methanol/dichloromethane improve crystallinity.
  • Chiral separation : Preparative HPLC for isolating enantiopure fractions .

Advanced Research Questions

Q. How can researchers address low yields in key synthetic steps (e.g., ring expansion)?

Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Rh(II)) to enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve regioselectivity.
  • Temperature control : Lower temperatures reduce side reactions but may slow kinetics. Pilot studies using Design of Experiments (DoE) can identify optimal parameters .

Q. How should contradictory spectral data (e.g., NMR anomalies) be resolved during characterization?

  • 2D NMR techniques : HSQC and NOESY confirm proton-carbon correlations and spatial arrangements.
  • Comparative analysis : Cross-check with literature data for analogous piperazine/pyrrolidine derivatives .
  • X-ray crystallography : Definitive structural confirmation if crystals are obtainable .

Q. What strategies mitigate scale-up challenges for multi-step syntheses of this compound?

  • Process intensification : Flow chemistry for exothermic steps (e.g., diazo reactions).
  • Intermediate stability studies : Identify degradation-prone intermediates (e.g., via stress testing) and adjust storage conditions.
  • Green chemistry principles : Replace hazardous reagents (e.g., EDA) with safer alternatives without compromising yield .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC14_{14}H19_{19}ClN2_2O4_4
Molecular Weight314.77 g/mol
Chirality(2S,4S) configuration
Purity (HPLC)≥95%

Table 2: Analytical Conditions for Chiral Separation

ParameterDetailsReference
ColumnChiralpak AD-H
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

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